molecular formula C8H4F6 B1330116 1,3-Bis(trifluoromethyl)benzene CAS No. 402-31-3

1,3-Bis(trifluoromethyl)benzene

Cat. No. B1330116
CAS RN: 402-31-3
M. Wt: 214.11 g/mol
InChI Key: SJBBXFLOLUTGCW-UHFFFAOYSA-N
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Description

1,3-Bis(trifluoromethyl)benzene, also known as α,α,α,α′,α′,α′-Hexafluoro-m-xylene, is a chemical compound with the molecular formula C8H4F6 . It has a molecular weight of 214.11 .


Synthesis Analysis

The lithiation reaction of 1,3-bis(trifluoromethyl)benzene has been investigated . It undergoes regioselective metalation and subsequent carboxylation at position 2 to give 2,6-bis(trifluoromethyl)benzoic acid .


Molecular Structure Analysis

The molecular structure of 1,3-Bis(trifluoromethyl)benzene is represented by the SMILES string FC(F)(F)c1cccc(c1)C(F)(F)F . The InChI key for this compound is SJBBXFLOLUTGCW-UHFFFAOYSA-N .


Chemical Reactions Analysis

1,3-Bis(trifluoromethyl)benzene undergoes regioselective metalation and subsequent carboxylation at position 2 to give 2,6-bis(trifluoromethyl)benzoic acid .


Physical And Chemical Properties Analysis

1,3-Bis(trifluoromethyl)benzene is a liquid at room temperature . It has a refractive index of 1.379 , a boiling point of 116-116.3 °C , and a density of 1.378 g/mL at 25 °C .

Scientific Research Applications

Synthesis Optimization

  • Optimization of Synthesis Processes : 1,3-Bis(trifluoromethyl)benzene derivatives, such as 1,3-Bis(isocyanatomethyl)benzene, have applications in optical polymer composite materials, construction, and the automotive industry. Research focuses on optimizing the synthesis process to make it safer, more convenient, and environmentally friendly. This includes studies on reaction conditions like temperature, time, and raw material ratios to enhance yield and efficiency (Dong Jianxun et al., 2018).

Chemical Properties and Applications

  • Anion Transport : Derivatives of 1,3-Bis(trifluoromethyl)benzene, when modified with strong electron-withdrawing substituents, show a significant increase in anionophoric activity, which is vital in processes like anion exchange and proton/anion symport (Chen-Chen Peng et al., 2016).
  • Fluorination Studies : Fluorination of 1,3-Bis-(trifluoromethyl)benzene has been explored, producing aromatic products with potential applications in various chemical processes. The study of these reactions contributes to understanding the mechanistical implications and reaction pathways (I. W. Parsons, 1972).
  • Photochemical Properties : The photochemistry of 1,3‐bis(trifluoromethyl) benzene has been examined, particularly its quantum efficiency and intersystem crossing to the triplet manifold, which are important for applications in photophysics and photochemistry (D. Gray & D. Phillips, 1973).

Material Science Applications

  • Polymer Composite Materials : 1,3-Bis(trifluoromethyl)benzene derivatives are used in synthesizing high-performance polymers with applications in areas like aerospace, due to their exceptional properties like hydrophobicity, low dielectric constant, and high thermal stability (J. W. Fitch et al., 2003).

Chemical Reactivity and Synthesis

  • Luminescence and Electrochemistry : Studies on benzene- and biphenyl-centered bis- and tris-1,3,2-diazaboroles and -1,3,2-diazaborolidines, which involve 1,3-Bis(trifluoromethyl)benzene derivatives, focus on their synthesis, structure, luminescence, and electrochemical properties. These compounds have potential applications in materials science and catalysis (L. Weber et al., 2006).

Catalysts and Reagents

  • Baeyer-Villiger Oxidations : Compounds like Bis[3,5-bis(trifluoromethyl)phenyl] diselenide, derived from 1,3-Bis(trifluoromethyl)benzene, are used as catalysts in Baeyer-Villiger reactions, showcasing their utility in organic synthesis (G. ten Brink et al., 2001).

Safety And Hazards

1,3-Bis(trifluoromethyl)benzene is classified as a flammable liquid and vapor. It causes skin and eye irritation and may cause respiratory irritation. It is also toxic to aquatic life with long-lasting effects .

Future Directions

1,3-Bis(trifluoromethyl)benzene has been used as a starting material in the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures as emitters exhibiting thermally activated delayed fluorescence .

properties

IUPAC Name

1,3-bis(trifluoromethyl)benzene
Source PubChem
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InChI

InChI=1S/C8H4F6/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBBXFLOLUTGCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1059949
Record name Benzene, 1,3-bis(trifluoromethyl)-
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Molecular Weight

214.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,3-Bis(trifluoromethyl)benzene

CAS RN

402-31-3
Record name 3,5-Bis(trifluoromethyl)benzene
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Record name 1,3-Bis(trifluoromethyl)benzene
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Record name 1,3-Bis(trifluoromethyl)benzene
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Record name Benzene, 1,3-bis(trifluoromethyl)-
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Record name Benzene, 1,3-bis(trifluoromethyl)-
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Record name α,α,α,β,β,β-hexafluoro-m-xylene
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Record name 1,3-Bis(trifluoromethyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
530
Citations
P Aeberli, WJ Houlihan - Journal of Organometallic Chemistry, 1974 - Elsevier
Abstract Treatment of the lithium reagent from 1,3-bis(trifluoromethyl)benzene (I) with carbon dioxide gave a 60/40 mixture of 2,4- and 2,6-bis(trifluoromethyl)-benzoic acids (IV) and (II). …
Number of citations: 16 www.sciencedirect.com
MW Eyring, EC Zuerner, LJ Radonovich - Inorganic Chemistry, 1981 - ACS Publications
R values of 6.8%, 6.7%, and 5.5%. Ring carbonatoms of the-arene ligands are planar in each case, and opposite rings within the same complex are approximately parallel. A …
Number of citations: 19 pubs.acs.org
CD Cooper, FW Noegel - The Journal of Chemical Physics, 1952 - pubs.aip.org
The vapor absorption spectra of 1,4 C 6 H 4 (CF 3 ) 2 and 1,3,5 C 6 H 3 (CF 3 ) 3 have been obtained with a Bausch and Lomb Littrow spectrograph. Corresponding solution spectra …
Number of citations: 6 pubs.aip.org
W Dmowski, K Piasecka-Maciejewska - Tetrahedron, 1998 - Elsevier
1,3-Bis(trifluoromethyl)benzene was regioselectively metalated and subsequently carboxylated at position 2 to give 2,6-bis(trifluoromethyl)benzoic acid. Treatment of the acid with …
Number of citations: 8 www.sciencedirect.com
J Castaner, J Riera, J Carilla, A Robert… - The Journal of …, 1991 - ACS Publications
A1C13 in CS2 yields their trichloromethyl counterparts: 3, 6, 9, 12, 15, 18, 21, 34, and 36. The chlorination of 32 or 36 by means of Silberrad’s reagent (S02C12, Á1C13, and S2C12) …
Number of citations: 23 pubs.acs.org
B Hoge, B Kurscheid, S Peuker, W Tyrra… - Zeitschrift für …, 2007 - Wiley Online Library
The reaction of the sterically shielded phosphane derivative, dichlorodiethylaminophosphane, Cl 2 PNEt 2 , with an excess of a mixture of 2,6‐bis(trifluoromethyl) and 2,4‐bis(…
Number of citations: 19 onlinelibrary.wiley.com
D Gray, D Phillips - The Journal of Chemical Physics, 1971 - pubs.aip.org
Fluorescence and intersystem crossing quantum yields of (trifluoromethyl)benzene have been measured at different exciting wavelengths. At 265.3 nm the fluorescence yield decreases …
Number of citations: 10 pubs.aip.org
K Nomaru, SR Gorelik, H Kuroda, K Nakai - Free Electron Lasers 2003, 2004 - Elsevier
We have demonstrated the possibility of the isomer separation by means of the multi-photon dissociation induced by the irradiation with FEL light, by using a gaseous mixture of 1,3- …
Number of citations: 2 www.sciencedirect.com
IN Kolesnikova, OV Dorofeeva, NM Karasev… - Journal of Molecular …, 2014 - Elsevier
The molecular structure of 1,3,5-tris(trifluoromethyl)benzene (1,3,5-TTFB) was studied by gas-phase electron diffraction (GED) and quantum chemical calculations (B3LYP method with 6…
Number of citations: 4 www.sciencedirect.com
D Gray, D Phillips - The Journal of Chemical Physics, 1973 - pubs.aip.org
The vapor of 1,3‐bis(trifluoromethyl) benzene excited near the 0–0 transition of the first absorption band has been shown to fluoresce with a quantum efficiency of 0.145, and …
Number of citations: 5 pubs.aip.org

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